molecular formula C23H28O2 B14771870 (R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B14771870
M. Wt: 336.5 g/mol
InChI Key: HGIKFWLBRKMSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriately substituted indene derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The hydroxyl groups in (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

    Spirobiindene derivatives: Compounds with similar spirobiindene structures but different substituents.

    Methylated indenes: Compounds with varying degrees of methylation on the indene ring.

Uniqueness: (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its high degree of methylation and the presence of two hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene]-4,4'-diol

InChI

InChI=1S/C23H28O2/c1-13-7-15-19(17(24)9-13)23(11-21(15,3)4)12-22(5,6)16-8-14(2)10-18(25)20(16)23/h7-10,24-25H,11-12H2,1-6H3

InChI Key

HGIKFWLBRKMSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3(CC2(C)C)CC(C4=C3C(=CC(=C4)C)O)(C)C

Origin of Product

United States

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